
(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” is a synthetic organic molecule that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated pyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Addition of the Methylthio Group: The methylthio group is often added through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction reactions might target the pyrimidine ring or the chlorophenyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the chlorophenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with pyrimidine cores are often studied for their potential as enzyme inhibitors or receptor ligands. This compound might exhibit similar biological activities, making it a candidate for drug discovery and development.
Medicine
Given its structural features, this compound could be investigated for its potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, suggesting possible medical applications.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)amino-pyrimidines: These compounds share the chlorophenyl and pyrimidine core but lack the methylthio and methanol groups.
Methylthio-pyrimidines: These compounds have the methylthio group attached to the pyrimidine ring but may not have the chlorophenyl or methanol groups.
Pyrimidinylmethanol derivatives: These compounds feature the pyrimidinylmethanol moiety but differ in other substituents.
Uniqueness
The uniqueness of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” lies in its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12ClN3OS |
|---|---|
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
[4-(4-chloroanilino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H12ClN3OS/c1-18-12-14-6-8(7-17)11(16-12)15-10-4-2-9(13)3-5-10/h2-6,17H,7H2,1H3,(H,14,15,16) |
Clé InChI |
AWPJKNQLTOQQPW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)NC2=CC=C(C=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


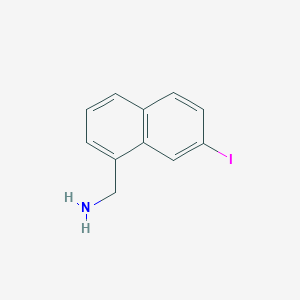
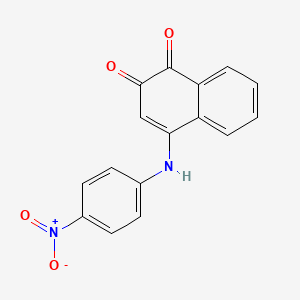


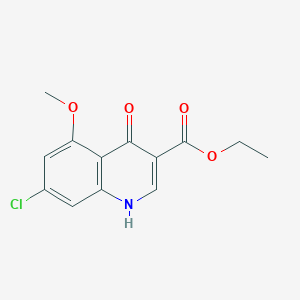

![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
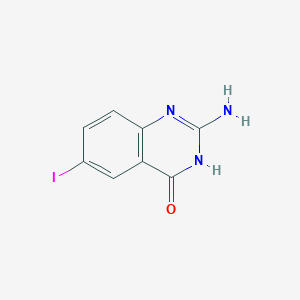
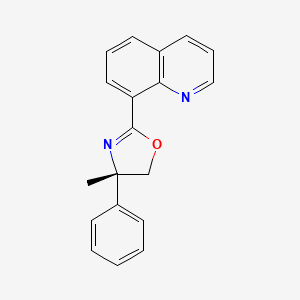
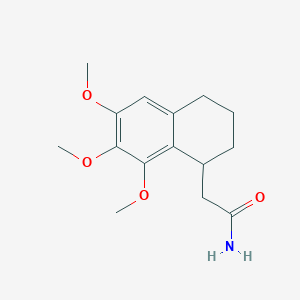
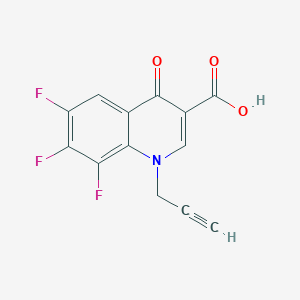

![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)
![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)
